molecular formula C15H15BrFN3O B6779517 N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6779517
M. Wt: 352.20 g/mol
InChI Key: XOHSISQCHBOKSF-UHFFFAOYSA-N
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Description

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutyl ring substituted with a bromo-fluorophenyl group and a pyrazole carboxamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN3O/c1-8-4-14(20-19-8)15(21)18-11-5-10(6-11)9-2-3-13(17)12(16)7-9/h2-4,7,10-11H,5-6H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHSISQCHBOKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the cyclobutyl ring: This can be achieved through a [2+2] cycloaddition reaction of an alkene with a suitable diene.

    Introduction of the bromo-fluorophenyl group: This step involves the bromination and fluorination of a phenyl ring, followed by its attachment to the cyclobutyl ring via a coupling reaction.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide
  • N-[3-(3-bromo-4-chlorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide
  • N-[3-(3-bromo-4-fluorophenyl)cyclopropyl]-5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to the specific combination of substituents on the cyclobutyl ring and the pyrazole carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

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